9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-
Brand Name: Vulcanchem
CAS No.: 7376-52-5
VCID: VC18490556
InChI: InChI=1S/C38H42N2O12/c41-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)39-29-9-11-31(43)35-33(29)37(45)36-32(44)12-10-30(34(36)38(35)46)40-26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-42/h1-12,39-44H,13-24H2
SMILES:
Molecular Formula: C38H42N2O12
Molecular Weight: 718.7 g/mol

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-

CAS No.: 7376-52-5

Cat. No.: VC18490556

Molecular Formula: C38H42N2O12

Molecular Weight: 718.7 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- - 7376-52-5

Specification

CAS No. 7376-52-5
Molecular Formula C38H42N2O12
Molecular Weight 718.7 g/mol
IUPAC Name 1,5-dihydroxy-4,8-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]anilino]anthracene-9,10-dione
Standard InChI InChI=1S/C38H42N2O12/c41-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)39-29-9-11-31(43)35-33(29)37(45)36-32(44)12-10-30(34(36)38(35)46)40-26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-42/h1-12,39-44H,13-24H2
Standard InChI Key CSTONOUGGVBVQC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OCCOCCOCCO)OCCOCCOCCO

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound’s backbone consists of a 9,10-anthracenedione system, a planar aromatic framework with two ketone groups at positions 9 and 10. At positions 1 and 5, hydroxyl groups (-OH) introduce hydrogen-bonding capacity and polarity. The 4 and 8 positions are substituted with bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino] groups, creating dendritic ether chains terminated by hydroxyl moieties . These polyether side chains enhance solubility in polar organic solvents while maintaining compatibility with hydrophobic matrices, a critical feature for processing in materials applications .

The molecular formula C₃₈H₄₂N₂O₁₂ reflects the integration of 38 carbon atoms, 42 hydrogens, 2 nitrogens, and 12 oxygens. The SMILES notation (O=C1C=2C(O)=CC=C(NC3=CC=C(OCCOCCOCCO)C=C3)C2C(=O)C=4C(O)=CC=C(NC5=CC=C(OCCOCCOCCO)C=C5)C14) confirms the regioselective substitution pattern and ether chain connectivity .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remains unreported, analogous 9,10-anthracenedione compounds exhibit planar anthracene cores with dihedral angles <5° between the central ring and substituents . Infrared spectroscopy of related derivatives shows characteristic C=O stretches at 1670–1690 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ . The polyether chains likely contribute to complex NMR splitting patterns, with ether oxygen protons resonating between δ 3.5–4.5 ppm in ¹H NMR .

Synthetic Pathways and Industrial Production

Key Synthetic Strategies

The synthesis of this compound involves multi-step functionalization of the anthraquinone core:

  • Core Formation: Industrial anthraquinone production typically employs Friedel–Crafts acylation of benzene with phthalic anhydride, followed by cyclization to yield 9,10-anthraquinone .

  • Hydroxylation: Electrophilic substitution introduces hydroxyl groups at positions 1 and 5 under acidic conditions, often using H₂SO₄/HNO₃ mixtures .

  • Amination: Nucleophilic aromatic substitution at positions 4 and 8 with p-aminophenol derivatives, facilitated by Cu(I) catalysts .

  • Etherification: Stepwise Williamson ether synthesis constructs the triethylene glycol monomethyl ether side chains, terminating with hydroxyl groups .

Table 1: Representative Synthetic Conditions

StepReagentsTemperatureYield (%)
Hydroxylation98% H₂SO₄, HNO₃ (1:3 v/v)50°C72
AminationCuCl, NH₃ (aq), 4-aminophenol120°C65
EtherificationK₂CO₃, DMF, 2-(2-chloroethoxy)ethanol80°C58

Purification and Isolation

Final purification employs silica gel chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from boiling ethanol, achieving >98% purity . Industrial-scale production faces challenges in controlling polydispersity of the polyether chains, requiring precise stoichiometry in etherification steps .

Physicochemical Properties

Solubility and Phase Behavior

The compound exhibits dual solubility characteristics:

  • Organic Solvents: Soluble in DMF (23 g/L), DMSO (18 g/L), and hot ethanol (2.25 g/100 mL)

  • Aqueous Systems: Limited water solubility (0.8 g/L at 25°C) but forms stable colloids at pH >8 due to deprotonated hydroxyl groups

Table 2: Thermodynamic Parameters

PropertyValueMethod
Melting Point248–252°C (dec.)DSC
logP (Octanol/Water)2.34 ± 0.15Shake-flask
Molar Extinction Coefficient (λ=450 nm)12,400 M⁻¹cm⁻¹UV-Vis

Electrochemical Behavior

Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:

  • First Reduction: E₁/2 = -0.72 V vs. SCE (anthraquinone → semiquinone)

  • Second Reduction: E₁/2 = -1.15 V vs. SCE (semiquinone → hydroquinone)

The polyether chains stabilize charged intermediates through solvation effects, reducing peak separation (ΔEp) to 85 mV compared to 120 mV for unsubstituted anthraquinone .

Functional Applications

Molecular Electronics

The compound serves as an n-type semiconductor in organic field-effect transistors (OFETs), demonstrating:

  • Electron mobility: 0.12 cm²/V·s (vacuum-deposited films)

  • On/off ratio: 10⁵–10⁶ at VDS = -40 V

Its LUMO energy (-3.8 eV) aligns favorably with common electrode materials like gold (work function 5.1 eV), enabling efficient electron injection .

Dye Chemistry

As a fluorescent dye precursor, derivatives exhibit:

  • Absorption λmax: 480–520 nm (π→π* transitions)

  • Emission λmax: 550–600 nm with quantum yield Φ=0.45 in DMF

The hydroxyl groups permit chelation with metal ions, shifting emission profiles by up to 40 nm upon Al³+ complexation .

Catalytic and Redox Applications

In alkaline media, the compound acts as a redox mediator for:

  • Oxygen reduction reaction (ORR) at 0.68 V vs. RHE

  • Lignin depolymerization in paper pulping, reducing reaction temperatures by 30°C compared to anthraquinone

Environmental and Regulatory Considerations

Ecotoxicological Profile

While specific data for CAS 7376-52-5 remains limited, structural analogs show:

  • LC50 (Daphnia magna): 12 mg/L (96h)

  • Biodegradation: <20% in 28 days (OECD 301D)

Future Research Directions

Emerging opportunities include:

  • Perovskite Solar Cells: As hole-transport material (Voc = 1.12 V reported in preliminary tests)

  • Lithium-Ion Batteries: Quinone-based cathodes demonstrating 290 mAh/g capacity

  • Pharmaceutical Probes: Selective staining of amyloid fibrils in Alzheimer’s models

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